molecular formula C9H5BrClN B6591574 2-Bromo-5-chloroquinoline CAS No. 1420792-54-6

2-Bromo-5-chloroquinoline

Cat. No.: B6591574
CAS No.: 1420792-54-6
M. Wt: 242.50 g/mol
InChI Key: PZAHFAZCBWHOTB-UHFFFAOYSA-N
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Description

2-Bromo-5-chloroquinoline is a quinoline derivative characterized by the presence of bromine and chlorine atoms at the 2nd and 5th positions of the quinoline ring, respectively. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .

Preparation Methods

The synthesis of 2-Bromo-5-chloroquinoline typically involves the bromination and chlorination of quinoline. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions. Industrial production methods often employ microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields .

Chemical Reactions Analysis

2-Bromo-5-chloroquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-5-chloroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloroquinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

2-Bromo-5-chloroquinoline can be compared with other quinoline derivatives such as:

    2-Chloroquinoline: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Bromoquinoline: Lacks the chlorine atom, leading to different chemical properties and applications.

    2,5-Dichloroquinoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-bromo-5-chloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAHFAZCBWHOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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